Cyclopropyl vs. Methyl: Lipophilicity and Physicochemical Profile
The target compound (3-cyclopropyl substituent, free base, CID 119031889) and its closest commercially available analog 3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole (free base form of CID 119057043) differ solely at the oxadiazole 3-position. The cyclopropyl group introduces greater carbon count (C10H16N4O, MW 208.26) compared to the methyl analog (C8H14N4O, MW 182.22 for the free base), with a correspondingly higher computed lipophilicity. The topological polar surface area is identical at 54.2 Ų for both compounds, indicating that the cyclopropyl-for-methyl substitution modulates lipophilicity without altering polar surface area—a property combination that favourably shifts the lipophilicity–permeability balance while preserving hydrogen-bonding capacity [1][2].
| Evidence Dimension | Molecular weight and computed lipophilicity (free base forms) |
|---|---|
| Target Compound Data | MW 208.26 g/mol; XLogP3-AA = 0; TPSA 54.2 Ų; HBD = 1; HBA = 5 (CID 119031889) |
| Comparator Or Baseline | MW 182.22 g/mol (free base); TPSA 54.2 Ų (CID 119057043 free base analog); methyl analog has fewer heavy atoms (13 vs. 15) and 1 fewer rotatable bond |
| Quantified Difference | ΔMW = +26.04 g/mol; Δ heavy atom count = +2; identical TPSA (54.2 Ų); cyclopropyl substituent increases carbon count without changing hydrogen-bond donor/acceptor profile |
| Conditions | PubChem computed descriptors (XLogP3, Cactvs); free base forms compared |
Why This Matters
The cyclopropyl group increases molecular weight and lipophilic surface area without altering polar surface area, a physicochemical signature that can improve passive membrane permeability relative to the methyl analog while maintaining the same hydrogen-bonding capacity—critical for blood–brain barrier penetration or intracellular target engagement.
- [1] PubChem CID 119031889. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119031889 View Source
- [2] PubChem CID 119057043. 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119057043 View Source
